Cas no 2031261-16-0 (3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol)

3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol structure
2031261-16-0 structure
商品名:3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol
CAS番号:2031261-16-0
MF:C8H15IO2
メガワット:270.107975244522
MDL:MFCD30344788
CID:4634069
PubChem ID:131494341

3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol 化学的及び物理的性質

名前と識別子

    • 3-Furanmethanol, 3-ethyltetrahydro-5-(iodomethyl)-
    • [3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol
    • 3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol
    • MDL: MFCD30344788
    • インチ: 1S/C8H15IO2/c1-2-8(5-10)3-7(4-9)11-6-8/h7,10H,2-6H2,1H3
    • InChIKey: ZICPUOILXZMYGJ-UHFFFAOYSA-N
    • ほほえんだ: O1C(CI)CC(CC)(CO)C1

3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-311516-0.05g
[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol
2031261-16-0 95.0%
0.05g
$282.0 2025-03-19
Enamine
EN300-311516-0.1g
[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol
2031261-16-0 95.0%
0.1g
$420.0 2025-03-19
Enamine
EN300-311516-0.5g
[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol
2031261-16-0 95.0%
0.5g
$947.0 2025-03-19
Enamine
EN300-311516-10.0g
[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol
2031261-16-0 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-311516-0.25g
[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol
2031261-16-0 95.0%
0.25g
$601.0 2025-03-19
Enamine
EN300-311516-5.0g
[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol
2031261-16-0 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-311516-2.5g
[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol
2031261-16-0 95.0%
2.5g
$2379.0 2025-03-19
Chemenu
CM414901-250mg
[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol
2031261-16-0 95%+
250mg
$731 2023-03-24
Enamine
EN300-311516-5g
[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol
2031261-16-0 95%
5g
$3520.0 2023-09-05
A2B Chem LLC
AW02355-500mg
[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol
2031261-16-0 95%
500mg
$1032.00 2024-04-20

3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol 関連文献

3-ethyl-5-(iodomethyl)oxolan-3-ylmethanolに関する追加情報

Introduction to 3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol (CAS No. 2031261-16-0)

3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol (CAS No. 2031261-16-0) is a unique and versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, characterized by its distinctive molecular structure, offers a wide range of applications due to its reactivity and functional groups. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and potential applications of 3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol.

The molecular formula of 3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol is C9H17O2I, with a molecular weight of approximately 264.14 g/mol. The compound features an oxolane ring with an ethyl group at the 3-position and an iodomethyl group at the 5-position, along with a hydroxyl group attached to the same carbon as the iodomethyl group. This unique arrangement of functional groups imparts specific chemical properties that make it valuable in various synthetic pathways.

In terms of physical properties, 3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol is typically a colorless liquid with a boiling point around 180°C at 760 mmHg. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound's stability under various conditions is an important consideration for its use in laboratory settings and industrial processes.

The synthesis of 3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of an appropriate oxolane derivative with an iodomethane source under controlled conditions. For example, starting from 3-hydroxytetrahydrofuran, the introduction of an ethyl group and subsequent iodination can yield the desired product. Another approach involves the use of organometallic reagents to facilitate the formation of the oxolane ring and subsequent functionalization.

In recent years, significant advancements have been made in understanding the reactivity and utility of 3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol. One notable application is in the synthesis of complex organic molecules and natural products. The presence of both the hydroxyl and iodomethyl groups provides multiple handles for further functionalization, making it a valuable intermediate in multi-step synthetic sequences. For instance, researchers have utilized this compound as a building block in the synthesis of bioactive molecules with potential therapeutic applications.

In the realm of medicinal chemistry, 3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol has shown promise as a precursor for drug development. The iodine atom can be readily replaced by other functional groups through various substitution reactions, allowing for the exploration of diverse chemical space. This flexibility is particularly useful in optimizing pharmacological properties such as solubility, stability, and bioavailability. Additionally, the hydroxyl group can be modified to introduce additional functionalities or linkers for conjugation to other biomolecules.

Clinical research has also highlighted the potential of compounds derived from 3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol. Studies have demonstrated that certain derivatives exhibit potent activity against specific targets involved in various diseases. For example, some derivatives have shown promising anti-cancer properties by inhibiting key enzymes or signaling pathways associated with tumor growth and metastasis. Other derivatives have been investigated for their anti-inflammatory and anti-viral activities, suggesting a broad range of therapeutic applications.

The environmental impact and safety profile of 3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol are important considerations for its use in both laboratory and industrial settings. While the compound itself is not classified as hazardous under standard regulations, proper handling and disposal procedures should be followed to ensure safety and minimize environmental impact. Researchers should adhere to best practices for working with organic solvents and iodine-containing compounds to prevent exposure and contamination.

In conclusion, 3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol (CAS No. 2031261-16-0) is a versatile compound with significant potential in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique molecular structure provides multiple opportunities for functionalization and optimization, making it a valuable tool for scientists working on complex synthetic challenges and drug development projects. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in various scientific disciplines.

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